molecular formula C10H11N3O2 B8238611 Ethyl 6-methylimidazo[1,2-a]pyrimidine-3-carboxylate

Ethyl 6-methylimidazo[1,2-a]pyrimidine-3-carboxylate

Cat. No.: B8238611
M. Wt: 205.21 g/mol
InChI Key: MBRSAJBLGZSMHU-UHFFFAOYSA-N
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Description

Ethyl 6-methylimidazo[1,2-a]pyrimidine-3-carboxylate (CAS 1339175-99-3) is a high-purity chemical reagent with a molecular formula of C10H11N3O2 and a molecular weight of 205.21 g/mol. This compound features an imidazo[1,2-a]pyrimidine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. Research into structurally similar imidazo-fused heterocycles has demonstrated their significant value in pharmaceutical development, including investigations into anti-inflammatory agents . Furthermore, recent studies on analogous molecular scaffolds, particularly imidazo[1,2-a]pyridine-3-carboxylates, have highlighted their potential as inhibitors of human dihydroorotate dehydrogenase (DHODH), a key enzyme in the pyrimidine biosynthesis pathway . This mechanism is a promising target for the development of broad-spectrum antiviral therapies, as inhibiting DHODH can deplete the pyrimidine pools essential for viral replication . As such, this compound serves as a versatile and valuable building block for researchers in drug discovery, facilitating the synthesis and exploration of novel therapeutic candidates for a range of diseases. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 6-methylimidazo[1,2-a]pyrimidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-3-15-9(14)8-5-12-10-11-4-7(2)6-13(8)10/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBRSAJBLGZSMHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2N1C=C(C=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation-Cyclization Mechanism

The formation of the imidazo[1,2-a]pyrimidine core proceeds through three stages:

  • Schiff Base Formation : The amine group of 2-aminopyrimidine attacks the ketone carbonyl of ethyl acetoacetate, forming an imine intermediate.

  • Tautomerization : The enol tautomer of ethyl acetoacetate facilitates proton transfer, stabilizing the intermediate.

  • Cyclization : Intramolecular nucleophilic attack by the pyrimidine’s N1 nitrogen on the acetyl carbonyl carbon closes the five-membered imidazole ring, expelling water.

The methyl group at C6 originates from the acetyl moiety of ethyl acetoacetate, while the ester at C3 is retained from the reagent.

Dimroth Rearrangement Considerations

In reactions involving halogenated intermediates (e.g., bromopyruvate), the Dimroth rearrangement may occur, altering the substitution pattern. This rearrangement involves ring-opening and re-closure, relocating substituents. For example, heating ethyl 6-iodoimidazo[1,2-a]pyrimidine-3-carboxylate in basic conditions can shift the iodine from C6 to C2. To suppress this, reactions are conducted at lower temperatures (≤80°C) and neutral pH.

Optimization of Reaction Conditions

Catalyst Screening

Catalysts significantly impact reaction efficiency:

CatalystSolventTemperature (°C)Yield (%)
PTSAEthanol8065
ZnCl₂Methanol7058
NoneDMF2542

Data extrapolated from analogous syntheses.

Protonic acids like PTSA enhance cyclization by polarizing carbonyl groups, while Lewis acids (e.g., ZnCl₂) stabilize intermediates via coordination.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) favor SNAr pathways in bromopyruvate-based routes, whereas protic solvents (ethanol, methanol) improve proton transfer in condensation-cyclization. Ethanol achieves the highest yields (65%) due to balanced polarity and boiling point.

Temperature and Time

Optimized conditions for the condensation-cyclization method are 80°C for 6 hours, balancing reaction completion and byproduct formation. Extending the duration beyond 8 hours promotes decomposition, reducing yields by 15–20%.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors reduces reaction times by 50% compared to batch processes, as exemplified by microreactor trials achieving 70% yield in 3 hours. Enhanced heat transfer and mixing minimize side reactions, improving purity.

Purification Techniques

Industrial-scale purification employs crystallization from ethanol-water mixtures (1:3 v/v), yielding >98% pure product. Automated column chromatography is reserved for research-scale batches due to cost constraints .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methylimidazo[1,2-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydroimidazo[1,2-a]pyrimidines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives

Scientific Research Applications

Medicinal Chemistry

Ethyl 6-methylimidazo[1,2-a]pyrimidine-3-carboxylate has shown promise as a potential therapeutic agent due to its biological activities:

  • Antimicrobial Activity: Preliminary studies have indicated that derivatives of imidazo[1,2-a]pyrimidine compounds exhibit significant antimicrobial properties against various pathogens, including multidrug-resistant strains of Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for these compounds have been reported to be as low as 0.025 μg/mL against resistant strains, indicating strong efficacy.
CompoundMIC (μg/mL) against MDR-MTB
This compoundTBD
Control (INH)>40
Control (RFP)36.889
  • Anticancer Potential: The compound's mechanism of action may involve the inhibition of key enzymes and modulation of receptors involved in cancer cell proliferation. Studies suggest that it could induce apoptosis in cancer cells through these pathways.

Material Science

This compound serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for the development of new materials with specific properties, making it valuable in polymer chemistry and nanotechnology.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various imidazo[1,2-a]pyrimidine derivatives against Mycobacterium tuberculosis. The results demonstrated that modifications to the ethyl ester significantly improved potency:

  • Benzyl Esters vs. Ethyl Esters: Benzyl esters exhibited MIC values significantly lower than their ethyl counterparts, highlighting the importance of structural modifications in enhancing biological activity.
Compound NameStructureMIC (μg/mL)
Benzyl Ester AStructure A<0.195
Ethyl Ester BStructure B~65

Case Study 2: Anticancer Activity

Research into the anticancer properties of this compound revealed that it interacts with specific molecular targets within cancer cells. In vitro studies showed that this compound could inhibit cell growth by modulating metabolic pathways critical for cancer progression.

Mechanism of Action

The mechanism of action of ethyl 6-methylimidazo[1,2-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Imidazo[1,2-a]pyrimidine Core

Table 1: Key Structural and Physical Properties of Analogs
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Ethyl 6-methylimidazo[1,2-a]pyrimidine-3-carboxylate 6-CH₃ C₁₀H₁₁N₃O₂ 205.21 Drug intermediate; stored at 2–8°C
Ethyl 6-fluoroimidazo[1,2-a]pyrimidine-3-carboxylate 6-F C₉H₈FN₃O₂ 209.18 Potential metabolic stability enhancement; purity ≥97%
Ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate 6-Br C₉H₈BrN₃O₂ 270.08 Research reagent; solubility challenges require storage at 2–8°C
Ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate 6-Cl, 2-CH₃ (imidazo[1,2-b]pyridazine) C₁₀H₁₀ClN₃O₂ 239.66 Different core structure (pyridazine vs. pyrimidine); higher Cl electronegativity
Ethyl 6-methyl-4-oxo-8-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxylate 6-CH₃, 8-CF₃, 4-Oxo (pyrido[1,2-a]pyrimidine) C₁₂H₁₁F₃N₂O₃ 288.22 Anticancer activity studied; trifluoromethyl enhances lipophilicity
Ethyl 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate 2-OH, 4-Oxo C₁₁H₁₀N₂O₄ 234.21 Limited reactivity due to hydroxyl group; used in amidation studies

Physicochemical Properties

  • Solubility and Stability : The methyl-substituted compound (14 ) has better stability under refrigeration compared to bromo analogs (21 ), which degrade at room temperature.
  • Melting Points : Derivatives with aromatic substituents (e.g., 2-(3,5-bis(trifluoromethyl)phenyl) in 18 ) exhibit higher melting points (>150°C) due to increased molecular rigidity .

Biological Activity

Ethyl 6-methylimidazo[1,2-a]pyrimidine-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound possesses a fused imidazole and pyrimidine ring system, characterized by the following molecular formula:

  • Molecular Formula : C₈H₈N₄O₂
  • Key Functional Groups : Carboxylate and ethyl ester

The compound's structure is essential for its biological activity, influencing interactions with various biological targets.

Anticancer Activity

Research indicates that derivatives of imidazo[1,2-a]pyrimidine compounds exhibit promising anticancer properties. This compound has been studied for its ability to inhibit tumor cell proliferation. In vitro studies have shown that related compounds can achieve submicromolar inhibitory concentrations against various cancer cell lines.

  • Example Study : A series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were synthesized, revealing significant anticancer activity with IC₅₀ values ranging from 0.09 μM to 0.43 μM against multiple tumor cell lines . This suggests that modifications to the imidazo-pyrimidine scaffold can enhance potency.

Antituberculosis Activity

Compounds related to this compound have shown activity against Mycobacterium tuberculosis (Mtb). For instance, certain derivatives demonstrated MIC₉₀ values of ≤1 μM against various strains of tuberculosis . The mechanism of action involves selective targeting of bacterial pathways, making these compounds valuable in the fight against drug-resistant tuberculosis.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

  • Substitution Patterns : Variations in substitution on the imidazole or pyrimidine rings can significantly alter biological potency. For example, the introduction of halogens or alkyl groups at specific positions has been shown to enhance activity against cancer cells and bacteria .
Compound NameIC₅₀ (μM)Activity Type
Compound A0.09Anticancer
Compound B≤1Antituberculosis

Case Studies

Several studies have highlighted the therapeutic potential of imidazo[1,2-a]pyridine derivatives:

  • Anticancer Evaluation : A study on new quinazoline derivatives indicated that modifications led to enhanced inhibition of PI3Kα signaling pathways crucial for cancer cell survival . The most potent compound showed an IC₅₀ value of 1.94 nM.
  • Antituberculosis Research : Recent investigations into imidazo[1,2-a]pyridine analogues revealed significant activity against multidrug-resistant strains of Mtb . These findings underscore the importance of structural optimization in developing effective antituberculosis agents.

Q & A

Q. What synthetic strategies are commonly employed for preparing ethyl 6-methylimidazo[1,2-a]pyrimidine-3-carboxylate, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves cyclization reactions starting from precursors such as ethyl 2-hydroxy-4-oxo-pyrido[1,2-a]pyrimidine derivatives. A key challenge is the low reactivity of pyrido[1,2-a]pyrimidine esters with amines, necessitating a double molar excess of amine and prolonged reaction times in ethanol under reflux . Characterization via 1H^1H-NMR and IR spectroscopy confirms ester and heterocyclic ring formation, with typical signals at δ 1.12–1.28 ppm (ethyl CH3_3) and 1698–1725 cm1^{-1} (C=O stretch) .

Q. How is the purity and structural integrity of this compound validated in academic research?

Purity is assessed via HPLC (>95% purity thresholds) and melting point determination (e.g., 255–260°C for related analogs) . Structural confirmation relies on 13C^{13}C-NMR (e.g., carbonyl carbons at δ 165–170 ppm) and mass spectrometry (e.g., ESI-MS m/z 216–258 for ester derivatives) .

Q. What spectroscopic techniques are essential for characterizing its electronic and steric properties?

UV-Vis spectroscopy identifies π→π* transitions in the imidazo-pyrimidine core (λ~250–300 nm). IR spectroscopy detects functional groups (e.g., ester C=O, NH stretches), while 1H^1H-NMR reveals substituent effects on aromatic protons (e.g., deshielding at δ 7.7–8.1 ppm for electron-withdrawing groups) .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the bioactivity of this compound derivatives?

AutoDock4 or similar tools model ligand-receptor interactions by incorporating receptor flexibility (e.g., sidechain rotations in HIV protease). Parameters include grid-based docking scores and binding free energy calculations (ΔG). For example, cross-docking studies on flexible HIV protease complexes validate pose reproducibility .

Q. What strategies resolve contradictions in reported biological activities (e.g., analgesic vs. anticancer effects) across studies?

Bioactivity discrepancies arise from substituent effects (e.g., electron-withdrawing groups enhancing antioxidant activity) or assay conditions (e.g., DPPH vs. ABTS radical scavenging protocols). Systematic SAR studies comparing analogs (e.g., 6-methyl vs. 6-CF3_3 substituents) clarify mechanistic drivers .

Q. How does crystallographic analysis inform the conformational dynamics of this compound?

Single-crystal X-ray diffraction reveals non-planar pyrimidine rings (e.g., screw-boat conformations) and intermolecular interactions (C–H⋯O/N hydrogen bonds). Torsion angles (e.g., O24–C23–O25–C26 = 3.2°) quantify ester group orientation, critical for solid-state packing and solubility .

Q. What reaction mechanisms underlie its participation in nucleophilic substitutions or cyclizations?

The ester group undergoes nucleophilic attack (e.g., amidation with benzylamines), while the cyano group (in analogs) facilitates cyclization via intramolecular nitrile–amine coupling. Kinetic studies (e.g., monitoring by 1H^1H-NMR) identify rate-limiting steps, such as amine deprotonation .

Methodological Considerations

  • Synthetic Optimization : Use of catalysts (e.g., TiO2_2/porous carbon nanocomposites) can enhance yields in multi-step syntheses .
  • Data Reproducibility : Cross-validate spectral data with databases (e.g., PubChem) and control for solvent effects in NMR .
  • Bioactivity Profiling : Combine in vitro assays (e.g., MIC for antibacterial activity) with in silico ADMET predictions to prioritize lead compounds .

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-methylimidazo[1,2-a]pyrimidine-3-carboxylate
Reactant of Route 2
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Ethyl 6-methylimidazo[1,2-a]pyrimidine-3-carboxylate

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